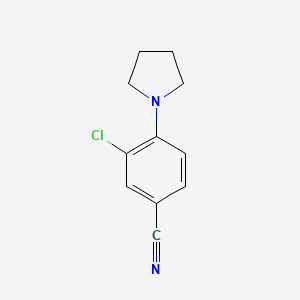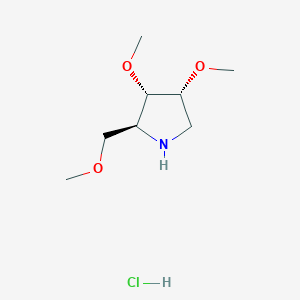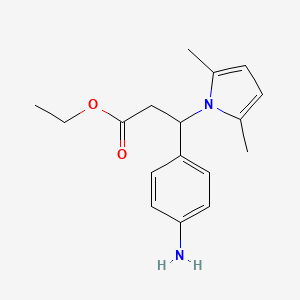![molecular formula C26H37N3O2S B2688479 Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate CAS No. 148204-52-8](/img/structure/B2688479.png)
Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dodecyl chain attached to a carbamothioyl group, which is further connected to a phenylamino-substituted phenyl ring. The presence of both hydrophobic and hydrophilic groups in its structure makes it an interesting candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate typically involves a multi-step process:
Formation of the Carbamothioyl Intermediate: The initial step involves the reaction of dodecylamine with carbon disulfide to form dodecyl carbamothioate.
Coupling with Phenylamino-Substituted Phenyl Isocyanate: The dodecyl carbamothioate is then reacted with 4-(phenylamino)phenyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted carbamothioyl derivatives.
Scientific Research Applications
Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate involves its interaction with biological membranes due to its amphiphilic nature. The dodecyl chain interacts with the hydrophobic regions of the membrane, while the carbamothioyl group can form hydrogen bonds with polar head groups. This interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Dodecyl N-{[4-(methylamino)phenyl] carbamothioyl}carbamate
- Dodecyl N-{[4-(ethylamino)phenyl] carbamothioyl}carbamate
- Dodecyl N-{[4-(butylamino)phenyl] carbamothioyl}carbamate
Uniqueness
Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate is unique due to the presence of the phenylamino group, which enhances its ability to interact with aromatic systems and biological membranes. This makes it more effective in certain applications compared to its analogs with different substituents.
Properties
IUPAC Name |
dodecyl N-[(4-anilinophenyl)carbamothioyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O2S/c1-2-3-4-5-6-7-8-9-10-14-21-31-26(30)29-25(32)28-24-19-17-23(18-20-24)27-22-15-12-11-13-16-22/h11-13,15-20,27H,2-10,14,21H2,1H3,(H2,28,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAUFIDLAQFQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)NC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
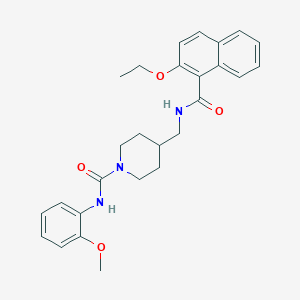
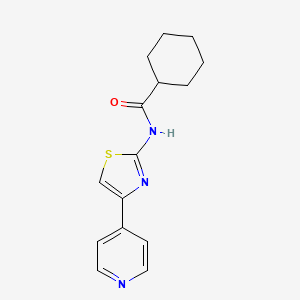
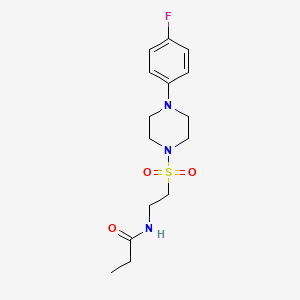
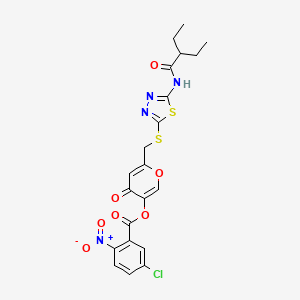
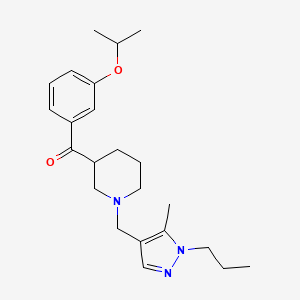
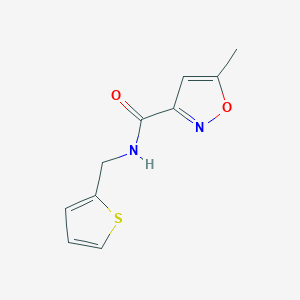
![2-{(E)-[(2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2688408.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/new.no-structure.jpg)
![1-[(3R)-4-methanesulfonyl-3-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2688411.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2688412.png)
![ethyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2688413.png)
